molecular formula C10H16O2 B153618 Ethyl 2-allylpent-4-enoate CAS No. 18325-74-1

Ethyl 2-allylpent-4-enoate

Cat. No.: B153618
CAS No.: 18325-74-1
M. Wt: 168.23 g/mol
InChI Key: UJPKJTLFVKISHN-UHFFFAOYSA-N
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Description

Ethyl 2-allylpent-4-enoate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. . This compound is characterized by its ester functional group and the presence of both allyl and pentenoate moieties, making it a versatile intermediate in organic chemistry.

Biochemical Analysis

Biochemical Properties

Ethyl 2-allylpent-4-enoate is involved in various biochemical reactions. It is synthesized from dimethyl 2,2-diallylmalonate through a series of reactions involving sodium methoxide, dimethyl malonate, and 8-bromooct-1-ene

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented in the literature. It is known that the compound is toxic to rats at high doses .

Metabolic Pathways

This compound is involved in the synthesis of other biochemical compounds, suggesting that it is part of various metabolic pathways. The compound likely interacts with various enzymes and cofactors during these reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-allylpent-4-enoate can be synthesized through the esterification of 2-allylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-allylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, halides

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 2-allylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-allylpent-4-enoate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol.

    Oxidative Metabolism: The allyl group can undergo oxidation to form epoxides, which can further react to form diols or other oxidized products.

    Nucleophilic Attack: The ester group is susceptible to nucleophilic attack, leading to substitution reactions that form new carbon-heteroatom bonds.

Comparison with Similar Compounds

Ethyl 2-allylpent-4-enoate can be compared with other similar compounds, such as:

    2-Allylpent-4-enoic acid: This compound is the acid precursor of this compound and shares similar reactivity but lacks the ester functional group.

    Ethyl 2-acetylpent-4-enoate: This compound has an acetyl group instead of an allyl group, leading to different reactivity and applications.

    Ethyl allylmalonate: This compound contains two ester groups and an allyl group, making it a versatile intermediate in organic synthesis.

This compound is unique due to its combination of allyl and ester functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-prop-2-enylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKJTLFVKISHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer)], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450). Experimental Part
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bicyclic lactone
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Synthesis routes and methods II

Procedure details

Synthesis of cis-(±)-Carbocyclic d4 Cytosine Nucleosides and their 5′-Triphosphates Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450).
[Compound]
Name
bicyclic lactone
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bicyclic lactone
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compound 705
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cis-(±)-Carbocyclic
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5′-Triphosphates
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compound 704
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cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
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Synthesis routes and methods III

Procedure details

A mixture of diethyl diallylmalonate (701; 50 g, 208 mmol), sodium cyanide (20.7 g, 422 mmol) and DMSO (166 mL) was heated at 160° C. for 6 h. After being cooled to r.t., the mixture was added to 400 mL of water and the product was extracted into hexane (4×100 mL). After evaporation of the solvent at reduced pressure, the residue was distilled (42-43° C./1 Torr) to give 27.34 g (78%) of 702 as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 5.80-5.70 (m, 2H, 2 CH═CH2), 5.10-5.02 (m, 4H, 2 CH═CH2), 4.14 (q, 2H, J=7.2 Hz, OCH2), 2.54-2.48 (m, 1H, CH), 2.41-2.34, 2.29-2.23 (2m, 4H, 2CH2), 1.25 (t, J=7.2 Hz, 3H, CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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